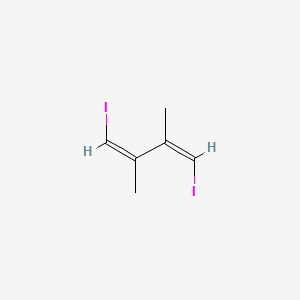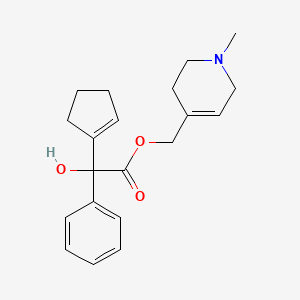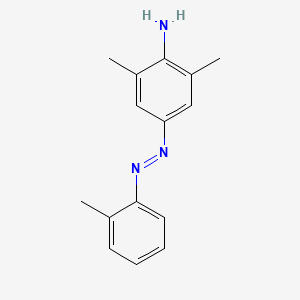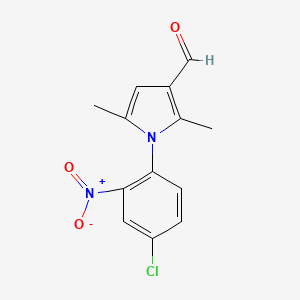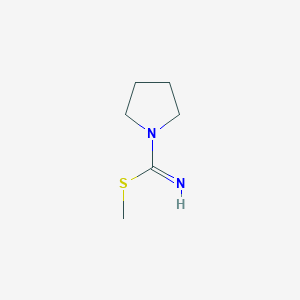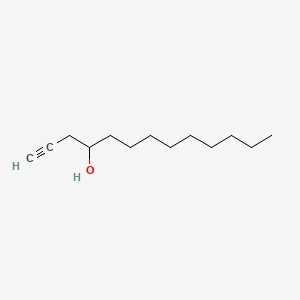
1-Tridecyn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tridecyn-4-ol is an organic compound with the molecular formula C13H24O. It is a member of the alkyne family, characterized by a triple bond between carbon atoms. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) attached to the fourth carbon of a tridecyn chain. Its CAS number is 74646-37-0 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Tridecyn-4-ol can be synthesized through various methods. One common approach involves the reaction of 1-bromo-4-tridecyne with a suitable base, such as sodium hydroxide, in the presence of a solvent like ethanol. This reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1-tridecyne in the presence of a palladium catalyst. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Tridecyn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of tridecynone or tridecynal.
Reduction: Formation of tridecen-4-ol or tridecan-4-ol.
Substitution: Formation of 1-tridecyn-4-chloride or 1-tridecyn-4-bromide.
Aplicaciones Científicas De Investigación
1-Tridecyn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of 1-Tridecyn-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the triple bond can participate in reactions that modify the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
1-Tridecen-4-ol: Similar structure but with a double bond instead of a triple bond.
1-Tridecan-4-ol: Similar structure but with a single bond instead of a triple bond.
1-Dodecyn-4-ol: Similar structure but with a shorter carbon chain.
Uniqueness: 1-Tridecyn-4-ol’s unique combination of a hydroxyl group and a triple bond makes it particularly versatile in chemical synthesis and research applications. Its ability to undergo a wide range of reactions and form various derivatives sets it apart from similar compounds .
Propiedades
Número CAS |
74646-37-0 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
tridec-1-yn-4-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h2,13-14H,3,5-12H2,1H3 |
Clave InChI |
WKKSFTVFBMVRFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


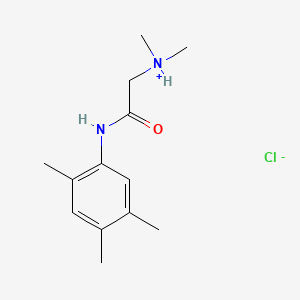
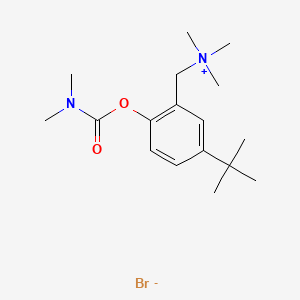
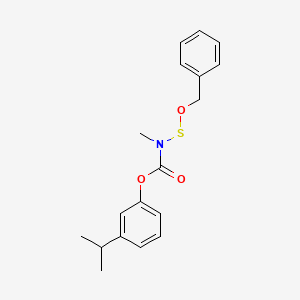
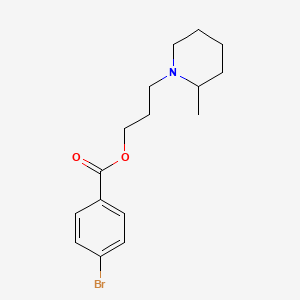
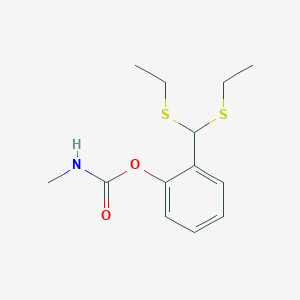
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
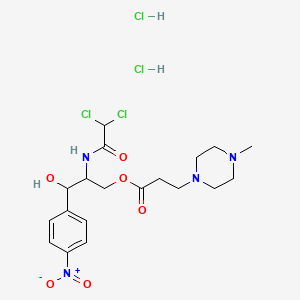
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
